2-Iodo-6-(trifluoromethyl)isonicotinaldehyde
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Overview
Description
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H3F3INO and a molecular weight of 301.00 g/mol It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to an isonicotinaldehyde core
Preparation Methods
One common method involves the use of trifluoromethylation reagents and iodination reactions under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in halogen bonding and other interactions . These interactions can influence the compound’s binding to enzymes, receptors, and other biological targets, affecting various molecular pathways.
Comparison with Similar Compounds
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde can be compared with similar compounds such as:
2-(Trifluoromethyl)isonicotinaldehyde: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of an aldehyde, leading to different chemical properties and applications.
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde: Substitutes bromine for iodine, which can affect the compound’s reactivity and interactions.
These comparisons highlight the unique aspects of this compound, such as its specific re
Properties
Molecular Formula |
C7H3F3INO |
---|---|
Molecular Weight |
301.00 g/mol |
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3F3INO/c8-7(9,10)5-1-4(3-13)2-6(11)12-5/h1-3H |
InChI Key |
YIUHNPLFQFJUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)I)C=O |
Origin of Product |
United States |
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